[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol
CAS No.: 1394645-03-4
Cat. No.: VC2882509
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1394645-03-4 |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.2 g/mol |
| IUPAC Name | [5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methanol |
| Standard InChI | InChI=1S/C10H10N2O2/c1-7-4-2-3-5-8(7)10-11-9(6-13)12-14-10/h2-5,13H,6H2,1H3 |
| Standard InChI Key | YENXGBQLAINRCW-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NC(=NO2)CO |
| Canonical SMILES | CC1=CC=CC=C1C2=NC(=NO2)CO |
Introduction
Structural Characteristics and Physical Properties
[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol is characterized by a 1,2,4-oxadiazole core with a 2-methylphenyl substituent at the 5-position and a hydroxymethyl group at the 3-position. The molecular structure combines aromatic characteristics with hydrogen-bonding capabilities, making it potentially valuable in drug design. The compound features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, with the specific arrangement defining it as a 1,2,4-oxadiazole isomer .
Table 1: Key Physical and Chemical Properties of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol
| Property | Value |
|---|---|
| CAS Number | 1394645-03-4 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.2 g/mol |
| IUPAC Name | [5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methanol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
| Standard InChI | InChI=1S/C10H10N2O2/c1-7-4-2-3-5-8(7)10-11-9(6-13)12-14-10/h2-5,13H,6H2,1H3 |
| InChI Key | YENXGBQLAINRCW-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NC(=NO2)CO |
| PubChem CID | 71756602 |
The physical appearance of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol is described as a powder, and it is stable at room temperature for storage purposes . The compound's structure provides multiple sites for potential interactions with biological targets, particularly through its hydroxyl group, which can serve as both a hydrogen bond donor and acceptor.
Chemical Reactivity and Structural Analysis
The chemical reactivity of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol is largely determined by its functional groups. The hydroxymethyl moiety (-CH₂OH) at the 3-position of the oxadiazole ring represents a versatile functional handle for further chemical modifications through various reactions including oxidation, esterification, and substitution reactions.
| Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Amidoxime formation | 2-Methylbenzonitrile, NH₂OH·HCl, Et₃N | MeOH, reflux, 6h | 75-85% |
| Acylation/Cyclization | Protected hydroxymethyl acid, EDC·HCl, NaOAc | EtOH, reflux, 3h | 60-70% |
| Deprotection (if needed) | Appropriate deprotecting agent | Mild conditions | 70-80% |
Comparative Analysis with Related Compounds
To better understand the potential properties and applications of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol, it is informative to compare it with structurally related compounds.
Comparison with Other Oxadiazole Derivatives
[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol differs from other oxadiazole derivatives primarily in its specific substitution pattern. The combination of the 2-methylphenyl group at the 5-position and the hydroxymethyl group at the 3-position creates a unique electronic and steric profile.
Table 3: Comparison of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol with Related Compounds
| Compound | Molecular Weight | Key Structural Differences | Potential Significance |
|---|---|---|---|
| [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol | 190.2 g/mol | 2-methylphenyl at 5-position, hydroxymethyl at 3-position | Balance of lipophilicity and hydrophilicity |
| [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol | 168.07 g/mol | Trifluoromethyl at 5-position instead of 2-methylphenyl | Increased electronegativity, metabolic stability |
| [5-(2-Methylphenyl)-1,2-oxazol-3-yl]methanol | 189.21 g/mol | 1,2-oxazole core instead of 1,2,4-oxadiazole | Different electronic properties, hydrogen bonding patterns |
| 5-Amino-alpha-(4-methylphenyl)-1,2,4-oxadiazole-3-methanol | 205.21 g/mol | Amino group at 5-position, 4-methylphenyl at alpha carbon | Additional hydrogen bonding capabilities |
The presence of the methyl group at the ortho position of the phenyl ring in [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol, as opposed to other positions, may introduce specific conformational constraints that could affect its biological activity and binding properties .
Isosteric Replacements
Future Research Directions
Based on the current understanding of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol and related compounds, several promising research directions can be identified.
Structure-Activity Relationship Studies
Systematic modification of the [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol scaffold could yield valuable insights into structure-activity relationships. Potential modifications include:
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Variation of the position of the methyl group on the phenyl ring
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Introduction of additional substituents on the phenyl ring
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Modification of the hydroxymethyl group through esterification, etherification, or oxidation
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Exploration of bioisosteric replacements for the 1,2,4-oxadiazole core
Biological Activity Screening
Comprehensive screening of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol against various biological targets would help establish its potential therapeutic applications. Based on the activities of related compounds, screening should focus on:
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Anticancer activity against diverse cancer cell lines
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Antimicrobial activity against bacteria, fungi, and viruses
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Anti-inflammatory effects in appropriate model systems
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Potential interactions with specific enzyme systems or receptors
Optimization of Synthesis Methods
Development of more efficient and sustainable synthetic routes for [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol would facilitate its further investigation and potential applications. Areas for improvement might include:
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